REACTION_CXSMILES
|
C([O:4][CH2:5][C:6]1[C:11]([CH3:12])=[C:10]([O:13][CH3:14])[C:9]([CH3:15])=[CH:8][N:7]=1)(=O)C.[OH-].[Na+]>C(O)C>[CH3:14][O:13][C:10]1[C:9]([CH3:15])=[CH:8][N:7]=[C:6]([CH2:5][OH:4])[C:11]=1[CH3:12] |f:1.2|
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Name
|
|
Quantity
|
94.9 g
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Type
|
reactant
|
Smiles
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C(C)(=O)OCC1=NC=C(C(=C1C)OC)C
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Name
|
|
Quantity
|
570 mL
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Type
|
solvent
|
Smiles
|
C(C)O
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Name
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|
Quantity
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285 mL
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Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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at 0° and the mixture is stirred at room temperature for 3 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The ethanol is subsequently removed in vacuo, whereupon the residual aqueous solution
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Type
|
EXTRACTION
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Details
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is extracted three times with 300 ml of methylene chloride
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Type
|
DRY_WITH_MATERIAL
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Details
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The organic extracts are dried over sodium sulphate
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Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is crystallized from petroleum ether
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Reaction Time |
3 h |
Name
|
|
Type
|
product
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Smiles
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COC1=C(C(=NC=C1C)CO)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |